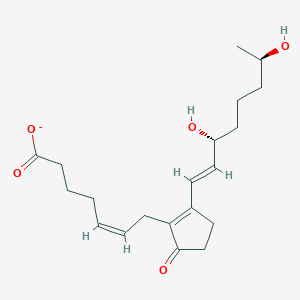

19(R)-hydroxy Prostaglandin B2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

19®-hydroxy Prostaglandin B2 is a bioactive lipid compound derived from arachidonic acid. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. They are involved in various physiological processes including inflammation, blood flow, the formation of blood clots, and the induction of labor.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of prostaglandins, including 19®-hydroxy Prostaglandin B2, typically involves complex multi-step processes. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high stereoselectivity and efficiency. For example, a unified strategy to synthesize prostaglandins involves the use of Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction . Another method involves the use of bromohydrin as a radical equivalent of Corey lactone, followed by nickel-catalyzed cross-couplings and Wittig reactions .

Industrial Production Methods

Industrial production of prostaglandins often relies on scalable chemoenzymatic synthesis methods. These methods are designed to be cost-effective and efficient, allowing for the production of prostaglandins on a large scale. The use of common intermediates, such as Corey lactone, and the incorporation of lipid chains through sequential reactions are key aspects of these industrial methods .

Analyse Des Réactions Chimiques

Types of Reactions

19®-hydroxy Prostaglandin B2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of prostaglandins include oxidizing agents like Baeyer–Villiger monooxygenase, reducing agents like ketoreductase, and catalysts such as nickel for cross-coupling reactions . The reaction conditions are typically mild to preserve the stereochemistry of the compound.

Major Products

The major products formed from these reactions are various prostaglandin analogs with different biological activities. These analogs are used in various therapeutic applications, including the treatment of glaucoma and the induction of labor .

Applications De Recherche Scientifique

19®-hydroxy Prostaglandin B2 has numerous scientific research applications across various fields:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of prostaglandins.

Biology: It is used to investigate the role of prostaglandins in cellular signaling and inflammation.

Medicine: It has potential therapeutic applications in treating conditions like glaucoma, cardiovascular diseases, and inflammation

Industry: It is used in the development of prostaglandin-based drugs and other bioactive compounds.

Mécanisme D'action

The mechanism of action of 19®-hydroxy Prostaglandin B2 involves its interaction with specific G-protein-coupled receptors on the cell surfaceThe diversity of prostanoid action is defined by the specific receptors and the G-proteins they couple with, leading to different cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

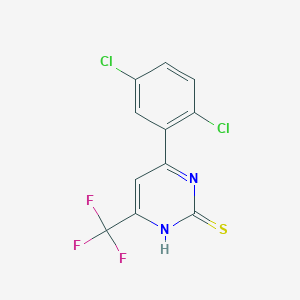

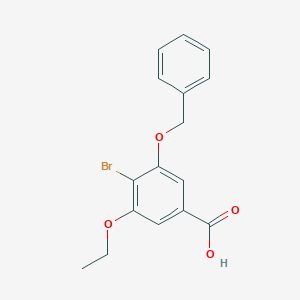

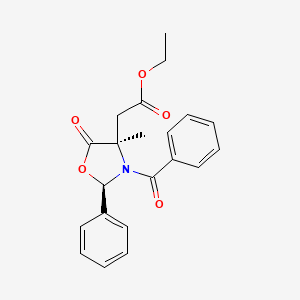

Similar compounds to 19®-hydroxy Prostaglandin B2 include other prostaglandins such as prostaglandin F2α, cloprostenol, bimatoprost, and fluprostenol . These compounds share similar structural features and biological activities but differ in their specific effects and therapeutic applications.

Uniqueness

What sets 19®-hydroxy Prostaglandin B2 apart is its unique stereochemistry and specific biological activity. Its ability to interact with distinct prostanoid receptors and activate specific signaling pathways makes it a valuable compound for both research and therapeutic purposes .

Propriétés

Formule moléculaire |

C20H29O5- |

|---|---|

Poids moléculaire |

349.4 g/mol |

Nom IUPAC |

(Z)-7-[2-[(E,3R,7R)-3,7-dihydroxyoct-1-enyl]-5-oxocyclopenten-1-yl]hept-5-enoate |

InChI |

InChI=1S/C20H30O5/c1-15(21)7-6-8-17(22)13-11-16-12-14-19(23)18(16)9-4-2-3-5-10-20(24)25/h2,4,11,13,15,17,21-22H,3,5-10,12,14H2,1H3,(H,24,25)/p-1/b4-2-,13-11+/t15-,17-/m1/s1 |

Clé InChI |

PPYRMVKHPFIXEU-ILWSTUOESA-M |

SMILES isomérique |

C[C@H](CCC[C@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)[O-])O)O |

SMILES canonique |

CC(CCCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)[O-])O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Isopropylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724658.png)

![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13724684.png)

![Propane-2-sulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13724719.png)

![N-Benzoyl-9-[(S)-2-[[(diisopropylamino)(2-cyanoethoxy)phosphino]oxy]-3-[(4,4'-dimethoxytrityl)oxy]propyl]-9H-purine-6-amine](/img/structure/B13724735.png)